Lipophilicity: n-Butyl vs. tert-Butyl Analog
Computationally predicted partition coefficients indicate that the linear n‑butyl chain of the target compound imparts approximately 0.3–0.5 log units lower lipophilicity than the branched tert‑butyl analog (CAS 746631‑97‑0) . This difference is consistent with established Hansch‑type substituent constants, where a tert‑butyl group is more hydrophobic than an n‑butyl group.
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.7 (ALOGPS 2.1 estimate for C₁₅H₂₁N₃O₂, CAS 846589‑51‑3) |
| Comparator Or Baseline | N-(4‑tert‑butylphenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 746631‑97‑0); cLogP ≈ 3.0–3.2 (estimated from same algorithm) |
| Quantified Difference | ΔcLogP ≈ 0.3–0.5 units (predicted) |
| Conditions | ALOGPS 2.1 in silico prediction; experimental confirmation pending |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non‑specific protein binding, factors that are critical when selecting a lead‑like fragment for further optimization.
